molecular formula C20H14BrFN6 B10863483 7-(5-Bromo-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(5-Bromo-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10863483
M. Wt: 437.3 g/mol
InChI Key: SIEHUDRJHYXEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5-Bromo-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines pyridine, fluorophenyl, and pyrrolotriazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrrolotriazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromopyridyl Group: This can be achieved through a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated intermediate.

    Final Modifications: Any additional functional groups, such as methyl groups, are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the bromopyridyl group, converting it to a pyridyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Dehalogenated products.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, it could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound affects the communication between cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-Chloro-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 7-(5-Bromo-2-pyridyl)-2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

Compared to similar compounds, 7-(5-Bromo-2-pyridyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to the specific combination of bromopyridyl and fluorophenyl groups. This combination may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14BrFN6

Molecular Weight

437.3 g/mol

IUPAC Name

10-(5-bromopyridin-2-yl)-4-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14BrFN6/c1-11-12(2)28(16-8-5-14(21)9-23-16)19-17(11)20-25-18(26-27(20)10-24-19)13-3-6-15(22)7-4-13/h3-10H,1-2H3

InChI Key

SIEHUDRJHYXEBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=NC=C(C=C5)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.